molecular formula C18H21D9O6 B1151028 2,3-dinor Thromboxane B2-d9

2,3-dinor Thromboxane B2-d9

Cat. No.: B1151028
M. Wt: 351.5
InChI Key: RJHNVFKNIJQTQF-NADUYOJDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dinor Thromboxane B2-d9 (2,3-dinor TXB2-d9) contains 9 deuterium atoms at the 15, 15, 16, 16, 17, 17, 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of 2,3-dinor TXB2 by GC- or LC-mass spectrometry. TXB2 is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. 2,3-dinor TXB2 is an abundant urinary metabolite of TXB2 and can be used as a marker for in vivo TXA2 synthesis. In healthy male volunteers, the median excretion of 2,3-dinor TXB2 is 10.3 ng/hour (138 pg/mg creatine).

Scientific Research Applications

Quantification of Thromboxane Levels

2,3-Dinor Thromboxane B2-d9 is primarily used as an internal standard for the quantification of Thromboxane B2 in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods. Its stable isotopic labeling allows for accurate measurement of endogenous levels of thromboxanes, which are critical for understanding their physiological roles and pathological implications in various conditions such as cardiovascular diseases and inflammation .

Biomarker for Platelet Activation

The urinary excretion levels of 2,3-Dinor Thromboxane B2 have been linked to platelet activation. Studies have shown that increased levels of this metabolite correlate with platelet COX-1 activation, indicating its potential use as a biomarker for assessing platelet function in various clinical scenarios, including thrombotic disorders and cardiovascular risk assessment .

Impact on Kidney Function

Research indicates that the administration of Cyclosporin A leads to elevated urinary excretion of both Thromboxane B2 and its metabolite, 2,3-Dinor Thromboxane B2. This suggests that these compounds may play a role in renal function impairment associated with immunosuppressive therapy. The study highlights the significance of monitoring these metabolites to understand the underlying mechanisms affecting glomerular filtration rates during treatment with Cyclosporin A .

Assessment in Tobacco Product Switching Studies

In tobacco harm reduction research, 2,3-Dinor Thromboxane B2 has been utilized as a biomarker to evaluate the effects of switching from combustible tobacco products to non-combustible alternatives. The reduction in urinary levels of this metabolite has been associated with decreased platelet activation and inflammatory responses, providing valuable data on the potential health benefits of switching products .

Case Studies

Study Objective Findings
Cyclosporin A Administration in RatsInvestigate effects on thromboxane metabolismIncreased urinary excretion of 2,3-Dinor Thromboxane B2 correlating with renal impairment due to platelet activation .
Tobacco Product SwitchingEvaluate biomarkers of harm reductionSignificant reduction in urinary 2,3-Dinor Thromboxane B2 levels post-switching, indicating reduced platelet activation .
Quantification Method DevelopmentImprove measurement techniques for thromboxanesDeveloped a method using phenylboronic acid columns for selective extraction and quantification of 2,3-Dinor Thromboxane B2 from urine .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,3-dinor Thromboxane B2-d9 in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards. GC-MS protocols involve extraction using bonded-phase phenylboronic acid columns, purification, and derivatization (e.g., methylation or silylation) to enhance volatility and sensitivity . LC-MS avoids derivatization but requires optimized mobile phases to resolve isomers. Deuterated internal standards, such as 2,3-dinor TXB2-d9, improve accuracy via isotopic dilution . For urine, solid-phase extraction and β-glucuronidase treatment are critical to hydrolyze conjugated metabolites .

Q. How does this compound function as an internal standard in thromboxane research?

Its structural similarity to endogenous thromboxane metabolites (e.g., 11-dehydro-2,3-dinor TXB2) ensures comparable extraction efficiency and ionization properties. The deuterium label (d9) creates a distinct mass shift in MS detection, enabling precise quantification without interference from endogenous analogs . This is critical for normalizing matrix effects in complex biological fluids like urine or plasma .

Q. What enzymatic pathways produce this compound from thromboxane B2 (TXB2)?

TXB2 undergoes β-oxidation in the liver, shortening the side chain by two carbons to form 2,3-dinor TXB2. Subsequent dehydrogenation by cytosolic aldehyde dehydrogenase (ALDH) generates 11-dehydro-2,3-dinor TXB2, a stable urinary metabolite . The deuterated form (d9) is synthesized with isotopic labels to track these transformations in tracer studies .

Q. What storage and handling protocols are essential for maintaining this compound stability?

Store lyophilized powder at -20°C; reconstituted solutions in DMSO or ethanol should be aliquoted to avoid freeze-thaw cycles. Degradation occurs rapidly at room temperature due to oxidation—use antioxidant stabilizers (e.g., BHT) in aqueous buffers and purge vials with inert gas .

Advanced Research Questions

Q. How do discrepancies in urinary metabolite recovery arise across studies, and how can they be resolved?

Variations in β-oxidation efficiency, extraction methods (e.g., solid-phase vs. liquid-liquid), and derivatization protocols contribute to inconsistencies. For example, bonded-phase phenylboronic acid columns yield higher purity than traditional C18 columns but require pH optimization . Cross-validation using deuterated standards and harmonized protocols (e.g., β-glucuronidase incubation time) improves inter-study comparability .

Q. What statistical approaches are appropriate for analyzing thromboxane metabolite data in longitudinal studies?

Use Welch’s t-test for unequal variances in small datasets and ANOVA with Bonferroni correction for multi-group comparisons. Non-parametric tests (e.g., Mann-Whitney) are suitable for non-normal distributions. Normalize data to creatinine or specific gravity for urinary metabolites to account for dilution effects .

Q. How can 2,3-dinor TXB2-d9 be applied to study thromboxane signaling in cancer progression?

Thromboxane metabolites correlate with tumor angiogenesis and metastasis. In glioma models, thromboxane synthase inhibitors reduce invasion by suppressing TXA2 production. Use deuterated standards to quantify pathway activity in tumor microenvironments via LC-MS/MS, paired with immunohistochemistry for thromboxane receptor localization .

Q. What experimental models are suitable for investigating the role of thromboxane metabolites in diabetic complications?

Streptozotocin-induced diabetic rats exhibit elevated 2,3-dinor TXB2 levels, linked to renal and retinal vascular dysfunction. Surgical tendon overuse models in rats show 5.2-fold increases in 11-dehydro-2,3-dinor TXB2, reflecting thromboxane-driven inflammation . Combine these with genetic knockout models (e.g., thromboxane receptor-null mice) to dissect mechanistic pathways .

Q. How do isotopic impurities in deuterated standards affect quantification accuracy?

Impurities >1% in d9-labeled compounds can skew mass spectrometry results. Validate standards via high-resolution MS to confirm isotopic purity (≥99%) and adjust calibration curves to account for minor peaks . Cross-check with non-deuterated analogs to rule out interference .

Q. What are the challenges in correlating thromboxane metabolite levels with clinical outcomes?

Thromboxanes have short half-lives (e.g., TXA2: ~30 seconds), making direct measurement impractical. Instead, quantify stable metabolites like 11-dehydro-2,3-dinor TXB2 in urine. However, inter-individual variability in ALDH activity and renal clearance requires large cohort studies and multivariate adjustment for confounders (e.g., smoking, NSAID use) .

Properties

Molecular Formula

C18H21D9O6

Molecular Weight

351.5

InChI

InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18?/m0/s1/i1D3,2D2,3D2,4D2

InChI Key

RJHNVFKNIJQTQF-NADUYOJDSA-N

SMILES

O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(O)C1

Synonyms

2,3-dinor TXB2-d9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dinor Thromboxane B2-d9
Reactant of Route 2
2,3-dinor Thromboxane B2-d9
Reactant of Route 3
2,3-dinor Thromboxane B2-d9
Reactant of Route 4
2,3-dinor Thromboxane B2-d9
Reactant of Route 5
2,3-dinor Thromboxane B2-d9
Reactant of Route 6
2,3-dinor Thromboxane B2-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.